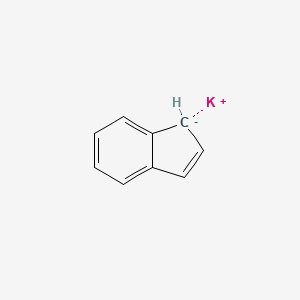

Potassium, 1H-inden-1-yl-

Description

Structure

3D Structure of Parent

Properties

CAS No. |

12128-56-2 |

|---|---|

Molecular Formula |

C9H7K |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

potassium;1H-inden-1-ide |

InChI |

InChI=1S/C9H7.K/c1-2-5-9-7-3-6-8(9)4-1;/h1-7H;/q-1;+1 |

InChI Key |

UOKNXAWCFOSJMN-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1C=CC2=CC=CC=C21.[K+] |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Potassium, 1h Inden 1 Yl and Its Derivatives

Direct Synthesis Routes for Potassium Indenide

The direct formation of potassium indenide from 1H-indene is a fundamental transformation in indenyl chemistry. The most prevalent methods involve the deprotonation of the acidic methylene (B1212753) proton of indene (B144670) or, less commonly, through halide metathesis.

Deprotonation Strategies of 1H-Indene Precursors

The acidity of the C-H bond at the 1-position of 1H-indene (pKa ≈ 20 in DMSO) allows for its facile deprotonation by a variety of strong potassium bases to yield the stable potassium indenide salt.

A common and highly effective method involves the use of potassium hydride (KH) . rsc.org The reaction of 1H-indene with a slurry of KH in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, results in the evolution of hydrogen gas and the formation of potassium indenide as a precipitate or in solution. rsc.org This method is clean, as the only byproduct is hydrogen gas.

Another widely employed strategy is the use of potassium metal . The direct reaction of potassium metal with 1H-indene in a suitable solvent also affords potassium indenide. This reaction is often facilitated by heating. wikipedia.org

Organopotassium reagents are also effective for the deprotonation of indene. For instance, potassium bis(trimethylsilyl)amide (KHMDS or K[N(SiMe3)2]) is a strong, non-nucleophilic base that cleanly deprotonates indene to form potassium indenide and the volatile bis(trimethylsilyl)amine byproduct.

The choice of base and reaction conditions can influence the purity and physical form of the resulting potassium indenide.

Table 1: Common Deprotonation Agents for the Synthesis of Potassium Indenide

| Deprotonation Agent | Byproduct | Typical Solvent | Notes |

| Potassium Hydride (KH) | H₂ | THF, Diethyl Ether | Clean reaction, byproduct is a gas. rsc.org |

| Potassium Metal (K) | H₂ | Toluene, THF | Often requires heating. wikipedia.org |

| Potassium bis(trimethylsilyl)amide (KHMDS) | HN(SiMe₃)₂ | THF, Toluene | Produces a volatile, non-interfering byproduct. |

Halide Metathesis Reactions with Potassium Salts

While less common for the direct synthesis of the parent potassium indenide, halide metathesis, also known as a salt metathesis reaction, is a fundamental concept in the synthesis of organometallic compounds. wikipedia.org In principle, this would involve the reaction of an indenyl halide (e.g., 1-bromoindene or 1-chloroindene) with a potassium salt. However, for the preparation of simple potassium indenide, deprotonation of indene is far more straightforward and atom-economical.

The concept of salt metathesis is more frequently applied in the subsequent reactions of potassium indenide with metal halides to form various transition metal indenyl complexes. wikipedia.org In these cases, the pre-formed potassium indenide acts as the salt that undergoes metathesis with a metal halide, leading to the formation of a new metal-indenyl bond and a potassium halide byproduct.

Synthesis of Substituted 1H-Indenyl Potassium Compounds

The functionalization of the indenyl framework is crucial for tuning the steric and electronic properties of indenyl ligands, which is of paramount importance in areas like catalysis. The synthesis of substituted indenyl potassium compounds is typically achieved by deprotonating a pre-functionalized indene precursor.

Preparation of Aryl and Alkyl Substituted Indenyl Systems

The introduction of aryl and alkyl groups onto the indenyl ring can be accomplished through various synthetic strategies, with the resulting substituted indene then being deprotonated to form the corresponding potassium salt.

One common approach involves the Suzuki coupling reaction to introduce aryl groups at specific positions of the indene skeleton. For example, 4-aryl-substituted 2-methyl-1H-indanones can be synthesized via a ligand-free palladium-catalyzed Suzuki coupling, which can then be converted to the corresponding 4-aryl-2-methyl-1H-indenes. Subsequent deprotonation with a potassium base would yield the potassium 4-aryl-2-methyl-1H-indenide.

Similarly, alkyl groups can be introduced through various organic transformations prior to the deprotonation step. For instance, the reaction of indanone with a Grignard reagent followed by dehydration can yield an alkyl-substituted indene.

Table 2: Examples of Substituted Indene Precursors for Potassium Indenide Derivatives

| Substituent | Position | Synthetic Approach to Precursor | Reference |

| Phenyl | 4 | Pd-catalyzed Suzuki coupling of 4-bromo-2-methyl-1-indanone | |

| Isopropyl | 1,3 | Standard procedures for alkylation of indene |

Incorporation of Heterocyclic Moieties via Indene Functionalization

The incorporation of heterocyclic groups onto the indenyl ligand can impart unique coordination properties and has been an area of growing interest. This is often achieved by reacting potassium indenide or a derivative with a heterocyclic halide.

For example, the reaction of potassium indenide with a halogenated heterocycle, such as a chloropyridine or a bromothiophene, can lead to the formation of a C-C bond between the indenyl ring and the heterocyclic system. The resulting heteroaryl-substituted indene can then be deprotonated to generate the corresponding potassium indenide derivative.

Alternatively, functionalized indenes can be used as building blocks for the construction of fused heterocyclic systems. For instance, a potassium tert-butoxide-promoted intramolecular α-arylation of N-(2-halophenyl)acetamides derived from aminoindanes can lead to the formation of indolo-fused oxindoles. organic-chemistry.org

Derivatization Strategies for Enhancing Indenyl Ligand Utility via Potassium Intermediates

Potassium indenide is a key intermediate for the derivatization of the indenyl ligand to enhance its utility, particularly in the field of organometallic chemistry and catalysis. The nucleophilic nature of the indenide anion allows for a variety of reactions to introduce functional groups.

A significant strategy involves the reaction of potassium indenide with chlorophosphines to synthesize indenyl-phosphine ligands. rsc.org These ligands combine the properties of the indenyl group with the coordinating ability of the phosphine (B1218219), creating valuable ligands for catalysis. The reaction of potassium indenide with R₂PCl yields an indenylphosphine, where the phosphine group can be at various positions of the indenyl ring depending on the reaction conditions and the substitution pattern of the indenyl precursor.

Furthermore, potassium indenide can react with a range of electrophiles to introduce other functionalities. For example, reaction with silyl (B83357) halides (e.g., Me₃SiCl) yields silyl-substituted indenes, which can be useful for modifying the steric bulk and solubility of the resulting metal complexes. Reaction with alkyl halides can be used to introduce simple alkyl chains.

These derivatization reactions, starting from the readily accessible potassium indenide, provide a powerful toolkit for the synthesis of a vast library of indenyl ligands with tailored properties for specific applications. nih.govresearchgate.net

Chemical Transformations for Introducing Complex Functional Groups

Potassium, 1H-inden-1-yl- (often referred to as potassium indenide) is a powerful nucleophile that readily reacts with a variety of electrophiles. This reactivity allows for the introduction of diverse functional groups onto the indenyl framework, primarily at the C1 position, although subsequent rearrangements can occur. The resulting substituted indenes are pivotal starting materials for more complex ligand systems.

Key transformations include:

Alkylation: The reaction of potassium indenide with alkyl halides is a fundamental method for introducing alkyl substituents. For instance, the reaction with methyl iodide yields 1-methylindene. This method is foundational for creating more sterically demanding ligand frameworks. Base-catalyzed C-alkylation of potassium enolates with styrenes has emerged as a practical method for creating C-C bonds, a principle applicable to indenide chemistry. rsc.org

Silylation: The introduction of silyl groups, such as the trimethylsilyl (B98337) (TMS) group, is achieved by reacting potassium indenide with silyl halides like trimethylsilyl chloride. This functionalization can influence the electronic properties and solubility of the resulting ligands and their metal complexes. For example, treatment of the dilithio salt of ethylene-bridged bis(indene) with trimethylsilyl chloride results in a mixture of bis(trimethylsilyl) derivatives. researchgate.net

Acylation: Acyl groups can be introduced by reacting potassium indenide with acyl chlorides or anhydrides. This leads to the formation of indenyl ketones, which can serve as handles for further functionalization. The principles of acylation and deacylation steps in potassium-dependent enzymatic reactions provide insight into the potential reactivity of potassium-coordinated organic intermediates. nih.gov

Reactions with Carbonyls: Potassium indenide adds to aldehydes and ketones to form hydroxyl-functionalized indenyl derivatives after an aqueous workup.

Formation of Bridged Ligands: A particularly important transformation is the reaction of two equivalents of potassium indenide with a linking electrophile to form bridged or ansa-ligands. For example, reacting the dilithium (B8592608) salt of 1,2-bis(3-indenyl)ethane (B97671) with transition metal halides like TiCl₄ can form ethylene-bridged bis(indenyl)titanium complexes. uni-konstanz.de This strategy is central to the synthesis of ansa-metallocenes used in stereospecific olefin polymerization.

The table below summarizes some common electrophiles used to functionalize potassium indenide.

| Electrophile Class | Specific Example | Product Type |

| Alkyl Halide | Methyl Iodide (CH₃I) | Alkyl-substituted Indene |

| Silyl Halide | Trimethylsilyl Chloride ((CH₃)₃SiCl) | Silyl-substituted Indene |

| Dihalide Linker | 1,2-Dibromoethane (BrCH₂CH₂Br) | Bridged Bis(indenyl) Ligand |

| Ketone | Acetone ((CH₃)₂CO) | Hydroxyl-functionalized Indene |

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | Indenyl Ketone |

These transformations underscore the utility of potassium, 1H-inden-1-yl- as a building block for accessing a vast library of indenyl derivatives with tailored steric and electronic properties for applications in catalysis and materials science.

Routes to Chiral Indenyl Ligands for Asymmetric Synthesis

Strategies for Synthesizing Chiral Indenyl Ligands:

Synthesis of C₂-Symmetric ansa-Metallocenes: A dominant strategy involves the synthesis of bridged bis(indenyl) ligands, which, upon complexation with a metal like zirconium or titanium, yield chiral ansa-metallocenes. The synthesis of 1,2-bis(3-indenyl)ethane ((EBI)H₂) and its subsequent reaction with metal precursors like Zr(NMe₂)₄ can produce the desired rac isomer of the metallocene in high yield. google.com The rac and meso diastereomers are often separable by recrystallization. acs.org For example, a synthesis for racemic ethylene-bis(4,5,6,7-tetrahydro-1-indenyl)titanium dichloride has been developed, which is a key precursor for stereoselective catalysis. uni-konstanz.deuni-konstanz.de

Introduction of Chiral Auxiliaries: Chiral substituents can be introduced by reacting potassium indenide with a chiral electrophile. Alternatively, a racemic mixture of a functionalized indenyl ligand can be resolved using a chiral resolving agent. For instance, a racemic titanocene (B72419) complex can be reacted with a chiral binaphtholate. The resulting diastereomeric complexes can be separated, and subsequent cleavage yields the pure enantiomer of the titanocene. uni-konstanz.deuni-konstanz.de

Planar Chiral Ligands: More recent efforts have focused on designing ligands where electronic asymmetry, rather than just steric blocking, dictates enantioselectivity. acs.orgkaist.ac.krnih.gov This involves creating indenyl ligands with distinct electronic environments on either side of the ring system. A modular synthetic strategy to access highly conjugated indenyl ligands for planar chiral Rh(III) complexes has been reported, highlighting a modern approach to catalyst design. emory.edu These complexes are synthesized from commercially available materials and are effective in reactions like asymmetric allylic C-H amidation. acs.orgnih.gov

The table below details different approaches to achieving chirality in indenyl-based systems.

| Chirality Strategy | Description | Example |

| C₂-Symmetric ansa-Metallocenes | Linking two indenyl units creates a bridged ligand that forms chiral rac and achiral meso metallocene complexes. | rac-(EBI)ZrCl₂ (EBI = ethylene-1,2-bis(1-indenyl)) |

| Chiral Resolution | A racemic mixture of a chiral indenyl complex is separated by reacting it with a single enantiomer of a chiral resolving agent. | Resolution of a titanocene complex using a binaphtholate. uni-konstanz.deuni-konstanz.de |

| Planar Chirality | Substitution on the indenyl ring creates a chiral plane upon coordination to a metal center. | [2.2]Benzoindenophane-based ligands for asymmetric C-H activation. researchgate.net |

These synthetic methodologies provide access to a diverse range of chiral indenyl ligands, enabling the development of highly enantioselective catalysts for producing valuable, enantioenriched organic molecules.

Iii. Structural Elucidation and Bonding Characterization of Indenyl Potassium Complexes

Solid-State Structural Analysis

Solid-state analysis, particularly through X-ray crystallography, has been indispensable in understanding the intricate structures of indenyl complexes.

In one study, the reaction of potassium indenide with calcium iodide (CaI₂) in tetrahydrofuran (B95107) (THF) yielded crystals of (C₉H₇)₂Ca(thf)₂, whose structure was confirmed by X-ray crystallography. acs.org Similarly, the structures of several substituted bis(indenyl) manganese(II) complexes, prepared from potassium indenide and manganese chloride (MnCl₂), were elucidated using this technique, confirming classic sandwich structures in some cases. acs.org The data obtained from these crystallographic studies are crucial for understanding the nature of the metal-ligand interaction. acs.orgnih.gov

Table 1: Selected Crystallographic Data for Indenyl Complexes

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| [Ru(CO)(PPh₃)₂(η⁵-C₉H₇)]ClO₄·¹/₂CH₂Cl₂ | Triclinic | P1 | The ruthenium atom is bonded to the five-membered ring of the indenyl group. | epa.gov |

| [{η³:κN-1-(C₅H₄NCH₂)C₉H₆}Mo(CO)₂(NCMe)₂]⁺ | - | - | Distorted octahedral structure with η³-coordination of the indenyl ligand. | scispace.com |

| K₆[Co₂Mo₁₀O₃₄(OH)₄]·7H₂O | Monoclinic | P21/c | Complex heteropoly salt structure. | researchgate.net |

Note: This table presents a selection of complexes containing indenyl or potassium ions to illustrate the application of X-ray crystallography. Data is sourced from cited literature.

Hapticity, denoted by the Greek letter η (eta), describes the coordination of a ligand to a metal center through a continuous series of atoms. wikipedia.org The indenyl ligand is particularly notable for its flexible hapticity, readily interconverting between different bonding modes. wikipedia.orgacs.orgwikipedia.org This flexibility is a key feature of its chemistry and gives rise to the "indenyl effect," where indenyl complexes exhibit enhanced reactivity in substitution reactions compared to their cyclopentadienyl (B1206354) counterparts. wikipedia.orgnih.govnih.gov This enhanced reactivity is attributed to the relative ease of the η⁵ to η³ rearrangement, which is stabilized by the aromaticity of the fused benzene (B151609) ring. wikipedia.orgyoutube.com

The coordination of the indenyl ligand can be primarily categorized into pentahapto (η⁵), trihapto (η³), and monohapto (η¹) modes. wikipedia.orgacs.orgwikipedia.org

In the η⁵-coordination mode, the metal atom is bonded to all five carbon atoms of the cyclopentadienyl portion of the indenyl ligand. wikipedia.org This is a common bonding mode for indenyl complexes and is analogous to the bonding in many cyclopentadienyl complexes like ferrocene (B1249389). wikipedia.orgwikipedia.org X-ray crystallographic studies have confirmed η⁵-bound sandwich structures for several indenyl complexes, such as [1,3-(SiMe₃)₂C₉H₅]₂Mn. acs.org The indenyl ligand is considered to have η⁵ coordination when the difference in metal-carbon bond lengths (Δ) is less than 0.25 Å and the hinge angle (HA) is less than 10°. acs.org

The η³-coordination mode involves the metal center binding to three contiguous carbon atoms of the five-membered ring, typically in an allylic fashion. acs.orgwikipedia.org This mode is crucial for the "indenyl effect," as the transition from η⁵ to η³ opens up a coordination site on the metal, facilitating associative substitution reactions. wikipedia.orgwikipedia.orgnih.gov An example of a complex with this coordination is the unsubstituted bis(indenyl)manganese(II) complex, which recrystallizes from THF as (η³-C₉H₇)(η¹-C₉H₇)Mn(thf)₂. acs.org The stability of the η³-indenyl intermediate is a key factor in its facile formation. nih.govrsc.org

In η¹-coordination, the indenyl ligand is bound to the metal center through a single carbon atom, forming a sigma (σ) bond. wikipedia.orgmdpi.com This bonding mode is also observed in certain indenyl complexes. For example, in the (η³-C₉H₇)(η¹-C₉H₇)Mn(thf)₂ complex, one of the indenyl ligands is bound in an η¹ fashion. acs.org While less common as the primary bonding mode, the η¹-hapticity can be an important intermediate in certain reactions. rsc.org

The indenyl ligand exhibits significant conformational flexibility, allowing for structures that are intermediate between the classic η⁵, η³, and η¹ modes. acs.orgacs.org This phenomenon, often termed "ring slippage," is evident in crystallographic data. nih.govacs.org The degree of slippage can be correlated with the folding or hinge angle of the indenyl ligand. nih.gov

For example, in some strontium complexes, while there is no definitive slippage to an η³-configuration, the individual Sr-C bond distances can vary significantly, indicating a distorted η⁵ coordination. acs.org Density functional theory (DFT) calculations on the unsubstituted bis(indenyl)manganese complex suggest that without coordinating solvent molecules, the complex would adopt a structure with two slipped η⁵-bound ligands. acs.org This demonstrates the high degree of conformational flexibility in the metal-indenyl bond, which is influenced by both electronic and steric factors, such as the substituents on the indenyl ligand and the presence of other coordinating molecules. acs.org

Table 2: Hapticity and Coordination in Indenyl Complexes

| Complex Type | Hapticity | Description | Key Aspect | Reference |

|---|---|---|---|---|

| M(η⁵-Indenyl) | η⁵ | Pentahapto; metal bonded to the 5-membered ring. | Ground state for many stable complexes. | acs.orgwikipedia.org |

| M(η³-Indenyl) | η³ | Trihapto; metal bonded to three carbons (allyl-type). | Key intermediate in the "indenyl effect". | wikipedia.orgacs.orgwikipedia.org |

| M(η¹-Indenyl) | η¹ | Monohapto; metal bonded to one carbon (sigma bond). | Observed in conjunction with other hapticities. | acs.orgwikipedia.org |

Examination of Cation-Anion Interactions and Supramolecular Architectures

The arrangement of potassium cations and indenide anions in the solid state is a delicate balance of attractive and repulsive forces, often mediated by solvent molecules. This interplay gives rise to a rich variety of supramolecular architectures.

A common structural motif for alkali metal indenides is the formation of coordination polymers. In these extended networks, the indenide anions act as bridging ligands, connecting multiple potassium centers. While a definitive crystal structure for a simple indenyl potassium polymer is not detailed in the provided search results, the structure of the analogous bis(indenyl)strontium complex, [(Ind)₂Sr(thf)]∞, offers a compelling model. researchgate.net In this complex, the indenyl ligands bridge the strontium centers, creating an infinite one-dimensional (1D) chain. researchgate.net It is highly probable that indenyl potassium, especially in the absence of strongly coordinating solvents, would adopt a similar polymeric structure, with potassium ions bridged by η⁵- or η⁶-coordinated indenyl anions to form linear or more complex two-dimensional (2D) networks. This type of arrangement satisfies the coordination sphere of the potassium ion while maximizing the ionic and cation-π interactions.

While polymeric structures are common, the presence of coordinating solvents like tetrahydrofuran (THF) can lead to the formation of discrete oligomeric or even monomeric structures. In such cases, the solvent molecules compete with the indenyl anions for coordination sites on the potassium cation. This can break down the polymeric network, resulting in smaller, soluble species. For instance, in the presence of sufficient THF, it is conceivable that indenyl potassium could exist as solvent-separated ion pairs or as monomeric [K(Ind)(THF)n] units. The formation of such discrete structures is often inferred from solubility and reactivity studies in coordinating solvents.

Spectroscopic Characterization Techniques

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable tools for characterizing the structure and bonding of indenyl potassium in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the electronic environment of the nuclei within the indenyl ligand upon coordination to potassium.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is particularly informative for understanding the charge distribution and symmetry of the indenyl anion in solution. The chemical shifts of the protons on the indenyl ring are sensitive to the degree of ionic character and the nature of the ion pairing.

While a specific, peer-reviewed ¹H NMR spectrum for indenyl potassium in THF-d₈ was not found in the direct search results, data for the closely related cyclopentadienyl potassium (CpK) in the same solvent provides a valuable point of comparison. The ¹H NMR spectrum of CpK in THF-d₈ shows a sharp singlet at approximately 5.6-5.7 ppm. This indicates that all five protons on the cyclopentadienyl ring are equivalent on the NMR timescale, a consequence of rapid rotation and a highly symmetric charge distribution in the aromatic anion.

For the indenyl anion in indenyl potassium, one would expect a more complex ¹H NMR spectrum due to its lower symmetry compared to the cyclopentadienyl anion. The spectrum would typically show distinct signals for the protons on the five-membered ring and the four protons on the benzene ring. The expected chemical shift ranges for the different protons of the indenyl ligand in a potassiated complex dissolved in THF-d8 are presented in the table below, based on data from analogous systems and general principles of NMR spectroscopy.

| Proton Position | Expected Chemical Shift (δ, ppm) in THF-d₈ | Multiplicity |

| H1, H3 (five-membered ring) | ~6.0 - 6.5 | Doublet of doublets or Triplet |

| H2 (five-membered ring) | ~5.5 - 6.0 | Triplet |

| H4, H7 (benzo ring) | ~7.0 - 7.5 | Doublet |

| H5, H6 (benzo ring) | ~6.5 - 7.0 | Multiplet |

These are estimated values and may vary depending on concentration, temperature, and the specific nature of the ion pairing in solution.

The upfield shift of the protons, particularly on the five-membered ring, compared to neutral indene (B144670) (which has signals in the 6.5-7.5 ppm range) is indicative of the increased electron density upon deprotonation to form the aromatic indenide anion.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Infrared spectroscopy of the indenyl anion has been studied, and key vibrational modes have been identified. arxiv.org For instance, studies on related systems like dibenzodioxocin, a lignin (B12514952) substructure, have demonstrated the utility of FTIR in identifying characteristic aromatic and ether linkages, with specific bands assigned to C-H and C-O stretching and bending vibrations. nih.gov Similarly, Raman spectroscopy can highlight different aspects of the molecular structure, with the choice of excitation wavelength sometimes influencing which vibrational modes are enhanced. nih.govnih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Significance |

|---|---|---|---|

| C-H stretching (aromatic) | ~3000 - 3100 | FTIR, Raman | Confirms the presence of the aromatic indenyl ring. |

| C=C stretching (aromatic) | ~1400 - 1600 | FTIR, Raman | Provides information on the aromatic framework. |

| C-H bending | ~1139 (in dibenzodioxocin) | FTIR | Characteristic of the indenyl ring structure. nih.gov |

| Key vibrational modes of indenyl anion | Near 1300 | IRPD | Potential carrier of the 7.7 µm PAH emission band in astronomical objects. arxiv.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For indenyl potassium complexes, the UV-Vis spectrum can provide insights into the electronic structure and the nature of the interaction between the indenyl anion and the potassium cation. The spectra of these complexes are often characterized by absorptions in both the UV and visible regions. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent and the specific ligands coordinated to the metal center in related complexes. researchgate.net In some ruthenium complexes, for example, bands in the 280-305 nm range are attributed to ligand-centered transitions, while those in the 305-430 nm range are assigned to metal-to-ligand charge transfer (MLCT) transitions. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. In the context of indenyl potassium complexes, mass spectrometry can confirm the formation of the desired complex by identifying the molecular ion peak. It is common to observe adduct peaks, such as those corresponding to the molecule plus a sodium ([M+Na]⁺) or potassium ([M+K]⁺) ion, especially when using techniques like electrospray ionization (ESI). researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the complex, allowing for the determination of its elemental composition. acs.org Analysis of the fragmentation patterns can help to elucidate the structure by showing how the molecule breaks apart under energetic conditions.

Computational Structural Analysis and Theoretical Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental data and providing deeper insights into the structure, bonding, and electronic properties of molecules.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the study of indenyl potassium complexes, DFT calculations are employed to:

Optimize the Geometry: DFT can be used to find the lowest energy (most stable) three-dimensional structure of the complex. This provides theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography, if available. nih.govresearchgate.netrsc.org

Calculate Electronic Structure: DFT calculations provide information about the molecular orbitals (HOMO and LUMO) and the distribution of electron density within the molecule. This helps in understanding the nature of the bonding between the indenyl ligand and the potassium ion, including the degree of ionic versus covalent character. nih.govresearchgate.net

Predict Spectroscopic Properties: DFT can be used to calculate theoretical NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis spectra). researchgate.netsemanticscholar.org These calculated spectra can be compared with experimental spectra to aid in their interpretation and assignment. semanticscholar.org

Analyze Reaction Mechanisms: DFT can be used to model reaction pathways, calculate activation energies, and determine the structures of transition states. This is valuable for understanding the reactivity of indenyl potassium complexes. acs.org

For example, DFT calculations have been used to investigate the effect of potassium on the adsorption and activation of CO₂ on iron surfaces, highlighting the electronic interactions and promotion effects. nih.gov In the context of organometallic complexes, DFT has been employed to confirm the structure of intermediates and to understand the factors controlling stereochemistry in catalytic reactions. acs.org The choice of functional and basis set is crucial for obtaining accurate results in DFT calculations. youtube.com

| Application | Information Obtained | Relevance |

|---|---|---|

| Geometry Optimization | Bond lengths, bond angles, and dihedral angles of the most stable structure. nih.govresearchgate.net | Provides a theoretical 3D model of the complex. |

| Electronic Structure Analysis | Molecular orbital energies (HOMO/LUMO), electron density distribution, and charge analysis. nih.govresearchgate.net | Elucidates the nature of the metal-ligand bonding. |

| Spectroscopic Prediction | Calculated NMR chemical shifts, IR/Raman frequencies, and UV-Vis absorption wavelengths. researchgate.netsemanticscholar.org | Aids in the interpretation of experimental spectra. |

| Reaction Mechanism Studies | Energies of reactants, products, and transition states; activation barriers. acs.org | Provides insights into the reactivity of the complex. |

Prediction of Bond Lengths and Bond Angles

The prediction of bond lengths and angles for organometallic complexes like indenyl potassium is typically achieved through computational chemistry methods, such as Density Functional Theory (DFT), or by analysis of crystallographic data. In the absence of a published crystal structure for simple indenyl potassium, theoretical calculations would be the primary source for this information.

In a theoretical model of an indenyl potassium molecule, the potassium cation is expected to coordinate to the five-membered ring of the indenyl anion in an η⁵ (pentahapto) fashion. This interaction involves the delocalized π-electrons of the cyclopentadienyl fragment of the indenyl ligand. The bond lengths between the potassium atom and the five carbon atoms of this ring would be a key indicator of the nature of this bonding. Within the indenyl anion itself, the C-C bond lengths in the five-membered ring would exhibit partial double-bond character, while the bond lengths in the fused benzene ring would be expected to be aromatic in nature. Bond angles within the planar indenyl ligand would reflect its fused-ring structure.

Without specific computational studies, precise values cannot be tabulated.

Dipole Moment Calculations

The dipole moment of a molecule is a measure of the separation of positive and negative charges. For an ionic compound like indenyl potassium, a significant dipole moment is expected due to the charge separation between the potassium cation (K⁺) and the indenyl anion (C₉H₇⁻).

Computational methods are required to calculate a precise value for the dipole moment. The calculation would consider the geometry of the ion pair and the distribution of electron density. The resulting dipole moment is typically reported in units of Debye (D). For indenyl potassium, the dipole moment vector would point from the potassium cation towards the center of the negatively charged indenyl ring. However, a specific calculated value from a dedicated study is not available.

Molecular Electrostatic Potential (MESP) Surface Analysis

A Molecular Electrostatic Potential (MESP) surface analysis provides a visual representation of the charge distribution of a molecule. It is used to predict how a molecule will interact with other charged species and is particularly useful for understanding non-covalent interactions and chemical reactivity. rsc.org

For indenyl potassium, the MESP surface would show distinct regions of positive and negative potential:

Positive Potential: A region of strong positive electrostatic potential (typically colored blue) would be concentrated around the potassium ion, consistent with its nature as a cation (K⁺). This region represents the electrophilic character of the potassium center.

This charge distribution highlights the electrostatic nature of the interaction between the potassium ion and the indenyl ligand.

Mulliken Atomic Charge Distribution Analysis

Mulliken population analysis is a computational method used to estimate the partial atomic charges on the atoms within a molecule. wikipedia.org It partitions the total electron density among the constituent atoms. It is important to note that Mulliken charges are highly dependent on the computational method and basis set used and are best interpreted in a qualitative sense. wikipedia.orgnih.gov

For an indenyl potassium complex, a Mulliken analysis would quantify the charge separation between the cation and the anion. One would expect:

The potassium atom to have a large positive charge, approaching +1.

The negative charge to be distributed across the carbon atoms of the indenyl anion, with the highest negative charges likely residing on the five-membered ring due to the delocalized π-system.

A hypothetical data table for the Mulliken charges is presented below to illustrate the expected distribution. The values are for illustrative purposes only, as they are not derived from a specific published study.

Interactive Table: Hypothetical Mulliken Atomic Charges for Indenyl Potassium

| Atom | Hypothetical Mulliken Charge (a.u.) |

| K | +0.95 |

| C1 | -0.20 |

| C2 | -0.22 |

| C3 | -0.20 |

| C3a | +0.05 |

| C4 | -0.10 |

| C5 | -0.11 |

| C6 | -0.11 |

| C7 | -0.10 |

| C7a | +0.05 |

| H (avg) | +0.05 |

Note: The sum of all atomic charges would equal zero for the neutral complex.

Iv. Reaction Mechanisms and Reactivity of Indenyl Potassium Compounds

The Indenyl Effect in Organometallic Reactivity

The indenyl effect describes the markedly enhanced rates of substitution reactions observed for η⁵-indenyl metal complexes compared to their analogous cyclopentadienyl (B1206354) (Cp) counterparts. wikipedia.orgnih.gov This rate enhancement, which can be as high as 10⁸-fold, is attributed to the stabilization of the transition state through a haptotropic shift of the indenyl ligand. wikipedia.orgrsc.org

Facilitation of Ligand Substitution through η⁵–η³ Isomerization

A key mechanistic feature of the indenyl effect is the facile isomerization of the indenyl ligand from an η⁵ to an η³ coordination mode. wikipedia.orgillinois.edu In an η⁵-indenyl complex, all five carbon atoms of the five-membered ring are bonded to the metal center. However, during a substitution reaction, the indenyl ligand can "slip" to an η³-allyl coordination, where only three carbon atoms are bonded to the metal. nih.gov This slippage is energetically favored because it allows the fused benzene (B151609) ring to regain its aromaticity, thus stabilizing the intermediate. illinois.edunih.gov

This η⁵ to η³ rearrangement facilitates an associative mechanism for ligand substitution, a pathway not typically observed for 18-electron cyclopentadienyl complexes which would require a high-energy 20-electron intermediate. wikipedia.orgnih.gov The indenyl ligand's ability to accommodate an incoming nucleophile by changing its hapticity provides a lower energy pathway for substitution. illinois.edu

Two primary mechanisms have been proposed for this process:

Concerted Mechanism: Proposed by Hart-Davis and Mawby, this mechanism involves a simultaneous attack by the incoming nucleophile and the η⁵ to η³ transition of the indenyl ligand. wikipedia.org

Pre-equilibrium Mechanism: Proposed by Basolo, this mechanism suggests a rapid equilibrium between the η⁵ and a small amount of the more reactive η³ isomer. The rate-limiting step is the attack of the nucleophile on the η³ intermediate. wikipedia.org

The rate of these substitution reactions can be influenced by factors such as the nature of the substituents on the indenyl ring and the identity of the metal center. illinois.edu

Creation of Transient Vacant Coordination Sites

The η⁵ to η³ isomerization of the indenyl ligand effectively creates a transient vacant coordination site on the metal center without the need for ligand dissociation. illinois.eduresearchgate.net This is a crucial aspect of the indenyl effect, as it allows the metal complex to remain coordinatively saturated with an 18-electron count throughout the reaction pathway, avoiding an energetically unfavorable 20-electron intermediate. illinois.edu The ability to open up a coordination site through this haptotropic shift is what makes indenyl complexes particularly effective in catalysis, as it provides a low-energy pathway for substrate binding and subsequent transformation. nih.govlibretexts.org

Nucleophilic Reactivity of the 1H-Inden-1-yl Anion

The 1H-inden-1-yl anion, formed by the deprotonation of indene (B144670), is a potent nucleophile. This reactivity stems from the delocalization of the negative charge over the five-membered ring, creating a system with significant electron density.

Reactions with Electrophilic Species

The indenyl anion readily reacts with a variety of electrophiles. These reactions are fundamental to the synthesis of more complex indenyl derivatives and organometallic compounds. For instance, potassium indenide (KInd) can be used in salt metathesis reactions with metal halides to form bis(indenyl) complexes. acs.org The nucleophilic anion attacks the electrophilic metal center, displacing the halide and forming a new metal-carbon bond.

The reactivity of the indenyl anion as a nucleophile is also exploited in organic synthesis. It can participate in reactions analogous to those of other carbanionic species, such as aldol-type additions and Michael additions, where it adds to carbonyl groups and activated alkenes, respectively. libretexts.org

Mechanistic Comparisons with Analogous Organometallic Systems (e.g., Allyl Derivatives)

The η³-indenyl ligand can be compared to the allyl ligand, as both involve a three-carbon π-system coordinated to a metal center. The reactivity of both systems is governed by the distribution of electron density within the π-orbitals. libretexts.org In the highest occupied molecular orbital (HOMO) of the allyl anion, the electron density is concentrated on the terminal carbon atoms. libretexts.orgmasterorganicchemistry.com This dictates that nucleophilic attack will occur at these positions.

Similarly, in the η³-indenyl intermediate, the nucleophilic character is associated with the allyl-type fragment of the five-membered ring. However, the fused benzene ring in the indenyl system introduces asymmetry and alters the electronic properties compared to a simple allyl group. This can influence the regioselectivity of reactions involving the η³-indenyl ligand.

The isomerization between different hapticities (e.g., η³ to η¹) is also a feature of allyl-metal complexes and is crucial in many catalytic cycles, such as palladium-catalyzed allylic alkylation. researchgate.net The principles governing these isomerizations in allyl systems provide a useful framework for understanding the more complex haptotropic shifts of the indenyl ligand.

Mechanistic Insights into Potassium-Catalyzed Transformations

While the term "potassium-catalyzed" in the context of indenyl chemistry often refers to reactions where potassium acts as a counterion to the reactive indenyl anion, potassium itself can play a role in facilitating certain transformations. Potassium compounds, such as potassium hydroxide (B78521) and potassium tert-butoxide, are widely used as bases and catalysts in organic synthesis. dntb.gov.ua

In the preparation of indenyl potassium, a strong base like potassium hydride or an organopotassium reagent is used to deprotonate indene. acs.org The choice of the potassium source can influence the subsequent reactivity of the indenyl anion due to factors like solubility and the nature of the ion pairing.

Proposed Catalytic Cycles for Potassium-Mediated Reactions

While a universally accepted, detailed catalytic cycle for a reaction explicitly mediated by indenyl potassium is not extensively documented, a plausible cycle can be proposed based on the known reactivity of indenyl compounds and the principles of potassium-mediated reactions. A key feature governing the reactivity of indenyl metal complexes is the "indenyl effect," which describes the facility with which the indenyl ligand can undergo haptotropic rearrangement (ring slippage) from a η⁵ to a η³ coordination mode. nih.govresearchgate.netillinois.edu This slippage creates a vacant coordination site on the metal center, facilitating substrate binding and subsequent catalytic transformations. nih.govillinois.edu

A hypothetical catalytic cycle for a potassium-mediated reaction, such as an alkylation or addition reaction, involving an indenyl potassium catalyst can be envisioned as follows:

Initiation/Active Catalyst Formation: The cycle would likely begin with the indenyl potassium species itself, or a derivative formed in situ, acting as the active catalyst.

Substrate Coordination: The substrate, for example an unsaturated compound, coordinates to the potassium center. The flexible hapticity of the indenyl ligand can facilitate this step.

Nucleophilic Attack/Insertion: The indenyl anion, or another nucleophile present in the reaction, attacks the coordinated substrate. In the case of indenyl potassium, the indenyl anion itself can act as the nucleophile.

Intermediate Formation: This step leads to the formation of a new intermediate species.

Product Release and Catalyst Regeneration: The product is released from the potassium center, and the indenyl potassium catalyst is regenerated, ready to start a new cycle.

A related, documented catalytic cycle involves the hydrogenation of indene, where the 1-indenyl radical is a key intermediate. researchgate.net Although this specific cycle is not potassium-mediated, it highlights the central role of the indenyl moiety in catalytic transformations.

graph TD

A[Indenyl Potassium (Catalyst)] -->|Substrate Coordination| B(Substrate-Catalyst Complex)

B -->|Nucleophilic Attack/Insertion| C(Intermediate)

C -->|Product Release| A

Role of Potassium in Stereochemical Control and Enantioinduction

The potassium cation plays a crucial role in directing the stereochemical outcome of reactions involving indenyl-type structures. A significant example is the potassium-mediated diastereoselective C–H and C–C bond formation to convert rubrene (B42821) into a specific indenonaphthacene derivative. In this transformation, the presence of metallic potassium in THF at room temperature leads to the formation of a single diastereomer of the product with a diastereomeric excess of at least 97%. This high level of stereocontrol is attributed to a face-selective intramolecular reaction on the tetracene core, dictated by the coordination of the potassium ion.

Optically active tethered indenyl phosphine (B1218219) ligands have also demonstrated effective stereoselective control over the chirality at the metal center during oxidative addition reactions of their rhodium complexes with alkyl halides. rsc.org While not a direct potassium-mediated system, this illustrates the potential of the indenyl framework in enantioselective transformations. Furthermore, planar chiral Rh(III) indenyl catalysts have been developed for regio- and enantioselective C-H amidation, underscoring the importance of the indenyl ligand in creating a chiral environment for catalysis. emory.edu

| Reaction | Potassium Source | Substrate | Product | Stereochemical Outcome |

|---|---|---|---|---|

| Intramolecular C-H and C-C bond formation | Metallic Potassium in THF | Rubrene | Indenonaphthacene derivative | Diastereomeric excess ≥ 97% |

Intermediates in Potassium-Based Catalysis (e.g., Potassium Betaine (B1666868) Complexes)

In certain potassium-catalyzed reactions, zwitterionic intermediates known as betaines play a critical role. A notable example is the enantioselective potassium-catalyzed Wittig olefination. nih.gov In this reaction, a chiral potassium-isothiourea-boronate complex catalyzes the reaction between a 4-substituted cyclohexanone (B45756) and a non-stabilized phosphorus ylide. nih.gov

The proposed mechanism involves a stepwise cycloaddition. The enantiodetermining step is the polar 1,2-addition of the ylide to the ketone, which is coordinated to the chiral potassium catalyst. This step leads to the formation of an intermediate potassium betaine complex . nih.gov This intermediate subsequently undergoes cyclization to form an oxaphosphetane, which then fragments to yield the axially chiral alkene product and phosphine oxide. nih.gov

The formation and stability of this potassium betaine complex are crucial for the high enantioselectivity observed in the reaction. The potassium ion, chelated by the chiral ligand, creates a well-defined chiral pocket that directs the approach of the reactants and stabilizes the transition state leading to one enantiomer of the betaine intermediate over the other.

| Reaction | Catalyst | Key Intermediate | Role of Potassium |

|---|---|---|---|

| Enantioselective Wittig Olefination | Chiral Potassium-Isothiourea-Boronate Complex | Potassium Betaine Complex | - Lewis acid activation of the carbonyl group

|

V. Advanced Applications in Catalysis and Materials Science

Polymerization Catalysis Utilizing Indenyl-Metal Complexes

Indenyl-metal complexes, particularly those of Group 4 metals like titanium and zirconium, are highly effective catalysts and precatalysts for various polymerization reactions. google.comgoogle.com The tunability of the indenyl ligand, through substitution at various positions, allows for precise control over the electronic and steric environment of the metal center, thereby influencing the catalytic activity and the properties of the resulting polymers. acs.orgacs.org

α-Olefin Polymerization and Oligomerization

Catalysts derived from indenyl-metal complexes have demonstrated significant utility in the polymerization and oligomerization of α-olefins such as ethylene (B1197577) and propylene. acs.orgresearchgate.net These catalysts, when activated by a cocatalyst like methylaluminoxane (B55162) (MAO), exhibit high activity in these transformations. acs.org For instance, bis(2-methyl indenyl) zirconium dichloride, in conjunction with MAO, is an effective catalyst system for the copolymerization of ethylene with nonconjugated dienes. researchgate.net

The structure of the indenyl ligand plays a crucial role in the catalytic performance. Studies comparing different indenyl-based catalysts have shown that modifications to the indenyl framework can significantly impact catalytic activity and the properties of the produced polyolefins. For example, in the homopolymerization of ethylene and its copolymerization with 1-octene (B94956), constrained geometry catalysts containing an indenyl group showed that while a typical Dow CGC exhibited the highest catalytic activity, the indenyl-based catalysts demonstrated higher reactivity for copolymerization with 1-octene due to different electronic effects. researchgate.net

The table below summarizes the performance of different indenyl-metal complexes in α-olefin polymerization.

| Catalyst/Cocatalyst System | Monomer(s) | Polymer Properties | Reference |

| Bis(2-methyl indenyl) zirconium dichloride/MAO | Ethylene/nonconjugated dienes | Block copolymers with controlled molar mass | researchgate.net |

| [(BDMI)TiCl₂]/MAO & [(BMPI)TiCl₂]/MAO | Ethylene/1-octene | Higher copolymerization reactivity with 1-octene compared to Dow CGC | researchgate.net |

| Unbridged bis(2-phenylindenyl)zirconium dichloride/MAO | Ethylene/1-hexene (B165129) | Higher 1-hexene incorporation than bridged and unsubstituted indenyl analogues | acs.org |

| (η:η⁰-Ind∧CH=CH₂)Ni(PPh₃)Cl | Styrene | Acts as a single-component precatalyst for polymerization | acs.org |

Stereochemical Control in Polymer Synthesis (e.g., Polypropylene)

One of the most significant achievements in polymerization catalysis is the ability to control the stereochemistry of the resulting polymer, which dictates its physical and mechanical properties. Indenyl-based metallocene catalysts have been instrumental in the synthesis of polypropylene (B1209903) with specific tacticities (isotactic, syndiotactic, and atactic). acs.orglibretexts.org

Chiral catalysts derived from racemic enantiomers of ethylene-bridged indenyl derivatives were among the first metallocene catalysts to produce isotactic polypropylene, where all the methyl groups are on the same side of the polymer chain. acs.org This stereochemical control is attributed to an enantiomorphic-site control mechanism. In contrast, the meso achiral form of these bridged indenyl diastereomers yields atactic polypropylene, with a random orientation of methyl groups. acs.org The ability to produce different forms of polypropylene with distinct properties highlights the power of catalyst design based on the indenyl framework. libretexts.org

Ring-Opening Polymerization (ROP)

Indenyl-metal complexes are also effective catalysts for the ring-opening polymerization (ROP) of cyclic esters and epoxides, leading to the formation of biodegradable polyesters. nih.govnih.gov Aluminum complexes featuring indenyl ligands have been developed for the ROP of various monomers.

For example, a series of constrained aluminum indenyl complexes have been shown to catalyze the ring-opening copolymerization (ROCOP) of epoxides and bulky cyclic anhydrides, producing alternating polyesters with glass transition temperatures (Tg) ranging from 49 to 226 °C. nih.gov In some cases, these catalysts can facilitate intramolecular transesterification, leading to the formation of cyclic polymers. Kinetic studies of these systems have revealed important mechanistic details, such as the reaction order with respect to the monomers and the catalyst. nih.gov

Furthermore, Al(III)/K(I) heterodinuclear catalysts, which can be synthesized using potassium indenide derivatives, have shown exceptionally high activity and selectivity in the ROCOP of epoxides and anhydrides, even in the presence of a chain transfer agent, making them highly promising for the synthesis of polyester (B1180765) polyols. nih.gov

Copolymerization Processes

The versatility of indenyl-metal complexes extends to a wide range of copolymerization processes, allowing for the synthesis of copolymers with tailored properties. acs.orgacs.orgresearchgate.net These catalysts can effectively copolymerize ethylene with various α-olefins, such as 1-hexene and 1-octene, as well as with cyclic olefins and polar monomers. acs.orgresearchgate.netmdpi.com

The incorporation of comonomers is highly dependent on the catalyst structure. For instance, unbridged bis(2-phenylindenyl)zirconium dichloride exhibits a higher selectivity for incorporating 1-hexene into an ethylene-1-hexene copolymer compared to its bridged or unsubstituted counterparts. acs.org This demonstrates that substituents on the indenyl ring can be used to fine-tune the comonomer affinity of the catalyst.

The table below presents data on the copolymerization of ethylene with different comonomers using indenyl-based catalysts.

| Catalyst System | Comonomer | Key Findings | Reference |

| [(BDMI)TiCl₂] & [(BMPI)TiCl₂] | 1-octene | Higher reactivity with 1-octene compared to a standard Dow CGC. | researchgate.net |

| Unbridged bis(2-phenylindenyl)zirconium dichloride | 1-hexene | Showed higher selectivity for 1-hexene incorporation. | acs.org |

| 22, 23, and 33/MAO (Zirconocenes with 2-(N-azolyl)indenyl ligands) | 1-octene, propylene | Active catalysts for ethylene/1-octene and ethylene/propylene copolymerization. | acs.org |

| Bis(2-methyl indenyl) zirconium dichloride/MAO | Nonconjugated dienes | Production of block copolymers. | researchgate.net |

Cross-Coupling Reactions Facilitated by Indenyl-Metal Complexes

Beyond polymerization, indenyl-metal complexes, particularly those of palladium, have emerged as highly efficient precatalysts for a variety of cross-coupling reactions, which are fundamental transformations in organic synthesis. nih.govrsc.orgresearchgate.net The "indenyl effect" is also prominent here, contributing to the high catalytic activity observed in these systems. rsc.orgnih.gov

Suzuki–Miyaura Coupling Reactions

The Suzuki–Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis. rsc.orgnih.gov Palladium complexes bearing indenyl ligands have proven to be exceptionally active precatalysts for this reaction, often functioning at low catalyst loadings and under mild conditions. rsc.orgresearchgate.netnih.gov

For example, Pd(IPr)(indenyl)Cl (where IPr is an N-heterocyclic carbene ligand) has been shown to catalyze the Suzuki–Miyaura coupling of amides at room temperature, a challenging transformation that involves the cleavage of a traditionally inert N-C acyl bond. researchgate.net The indenyl ligand is crucial for the high reactivity of these catalysts. Comparative studies have shown that while (η⁵-Cp)Pd(IPr)Cl (Cp = cyclopentadienyl) shows good catalytic activity, it is significantly outperformed by its indenyl analogue, (η³-1-t-Bu-indenyl)Pd(IPr)(Cl). nih.gov This difference in activity is rationalized by the faster activation of the indenyl precatalyst to the active Pd(0) species. nih.gov

Furthermore, 2-aryl-substituted indenyl phosphine (B1218219) ligands have been developed for Suzuki–Miyaura reactions involving hindered and unactivated substrates. rsc.org These ligands, in combination with a palladium source, create highly active catalytic systems that can achieve high turnover numbers (TONs). rsc.org

The following table highlights the performance of various indenyl-palladium complexes in Suzuki–Miyaura coupling reactions.

| Catalyst/Precatalyst | Substrates | Key Features | Reference |

| Pd(IPr)(indenyl)Cl | Amides and arylboronic acids | Catalyzes coupling at room temperature via N-C bond activation. | researchgate.net |

| (η³-1-t-Bu-indenyl)Pd(IPr)(Cl) | Aryl halides and arylboronic acids | Significantly higher activity compared to the analogous Cp complex. | nih.gov |

| Pd(OAc)₂ with 2-aryl substituted indenyl phosphine ligands | Aryl/heteroaryl chlorides and arylboronic acids | Effective for hindered and unactivated substrates at low catalyst loadings (down to 0.01 mol%). | rsc.org |

Buchwald–Hartwig Amination Reactions

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, is a cornerstone of modern synthetic chemistry, crucial for preparing aryl amines. The development of effective catalysts has been driven by ligand design, with bulky, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands playing a pivotal role in enhancing reaction efficiency and scope. organic-chemistry.orgwiley.com

Within this context, palladium precatalysts featuring an indenyl "throw-away" ligand have emerged as highly effective. A notable example is the Pd(indenyl)(SIPr)Cl precatalyst, where SIPr is the bulky NHC ligand 1,3-Bis(2,6-diisopropylphenyl)imidazolidine-2-ylidene. acs.orgresearchgate.net This type of well-defined and bench-stable precatalyst has demonstrated significant utility, particularly in the challenging Buchwald-Hartwig amination of aryl esters. acs.orgresearchgate.net The indenyl ligand facilitates the formation of the active catalytic species. The catalyst system has proven effective for a range of substrates, including the coupling of various amines with aryl chlorides and bromides under mild conditions. organic-chemistry.org The evolution of these catalysts showcases how tuning both the spectator ligand (like the NHC) and the ancillary ligand (indenyl) can lead to superior performance in C-N bond formation. researchgate.net

Mizoroki–Heck Coupling Reactions

The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon (C-C) bonds by coupling an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgresearchgate.net This reaction was one of the first to demonstrate a Pd(0)/Pd(II) catalytic cycle, a mechanism now recognized as fundamental to many cross-coupling processes. researchgate.net The reaction's outcome, including regioselectivity and yield, is highly dependent on the choice of catalyst, ligands, and reaction conditions. nih.govrsc.org

The indenyl framework itself can participate in Heck-type reactions. For instance, the palladium-catalyzed cross-coupling of indene (B144670) with aryl halides, such as iodoarenes, leads primarily to the formation of 2-arylindenes and, to a lesser extent, 3-arylindenes. kaist.ac.kr While specific catalyst systems employing a pre-formed metal-indenyl complex are less commonly cited for general Heck reactions compared to Buchwald-Hartwig aminations, the principles of ligand design remain critical. Research has shown that a variety of catalyst systems, including those with phosphine, N-heterocyclic carbene, or even proline-based ligands, can effectively catalyze Heck reactions under various conditions, including in aqueous media or under microwave irradiation. organic-chemistry.org The data below illustrates typical conditions for Heck reactions, which could be adapted for indenyl-containing substrates.

| Olefin Substrate | Aryl Halide | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Styrene | 4-Bromoanisole | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 120°C | High | nih.gov |

| n-Butyl acrylate | Aryl Bromides | Pd/Phosphine-Imidazolium Salt | - | - | - | High | organic-chemistry.org |

| Various | Aryl Bromides | [(P(NC₅H₁₀)₃)₂Pd(Cl)₂] | K₂CO₃ | NMP | 100°C | Good to Excellent | acs.org |

| Various | Aryl Halides | SPO-ligated Pd complex | K₂CO₃ | DMF | 60°C | Good to Excellent | beilstein-journals.org |

α-Arylation of Ketones

The palladium-catalyzed α-arylation of ketones is a fundamental C-C bond-forming reaction where a ketone enolate is coupled with an aryl halide. nih.gov This transformation provides direct access to α-aryl ketones, which are important structural motifs in many organic molecules. The success of this reaction has been heavily reliant on the development of sophisticated catalyst systems, particularly those with sterically hindered and electron-rich phosphine and N-heterocyclic carbene (NHC) ligands that can facilitate the key steps of oxidative addition and reductive elimination. nih.govnih.govcapes.gov.br

While specific examples detailing the use of potassium indenide-derived catalysts are not as prevalent in the literature as for C-N coupling, the principles of catalyst design are directly applicable. The reaction involves the formation of an arylpalladium enolate intermediate, and the properties of the ligands attached to the palladium center are crucial for preventing side reactions like β-hydride elimination and promoting the desired C-C bond formation. nih.govcapes.gov.br Research has demonstrated that both monophosphine and diphosphine ligands, as well as various NHCs, can be effective, with the choice often depending on the specific ketone and aryl halide substrates. nih.govnih.gov Nickel-based catalysts have also been developed as a more sustainable alternative for this transformation. researchgate.net

C-C and C-N Cross-Coupling Reactions

Potassium indenide is a precursor to indenyl ligands that are instrumental in a broad range of palladium-catalyzed C-C and C-N cross-coupling reactions. nih.govnih.gov These reactions, which include the Nobel Prize-winning Suzuki-Miyaura, Mizoroki-Heck, and Negishi couplings, alongside the Buchwald-Hartwig amination, have become indispensable tools in organic synthesis. psu.eduresearchgate.net The indenyl ligand, when part of a palladium precatalyst, can play a crucial role in stabilizing the metal center and facilitating the catalytic cycle. researchgate.net

The development of well-defined precatalysts, such as the previously mentioned Pd(indenyl)(SIPr)Cl, exemplifies a key strategy in modern catalysis. acs.orgresearchgate.net Here, the indenyl ligand acts as a stable, yet labile, group that gives way to the substrates in the catalytic cycle. The strong sigma-donating ability of the co-ligand (often an NHC or a bulky phosphine) is critical for promoting the oxidative addition of challenging substrates like aryl chlorides, while its steric bulk helps facilitate the final reductive elimination step. researchgate.netnih.gov This synergy between a robust spectator ligand and a suitable "throw-away" ligand like indenyl allows for high catalyst stability, turnover numbers, and broad substrate scope under mild conditions. acs.orgorganic-chemistry.org

Asymmetric Catalysis Employing Chiral Indenyl Ligands

The generation of single-enantiomer products is a primary goal of modern chemical synthesis, particularly for pharmaceuticals and bioactive molecules. Asymmetric catalysis, using chiral metal complexes, is one of the most powerful strategies to achieve this. researchgate.netnih.gov In this area, chiral ligands derived from the indenyl scaffold have emerged as highly promising. While the parent cyclopentadienyl (B1206354) (Cp) ligand has a rich history in catalysis, the fused benzo ring of the indenyl system offers unique opportunities for introducing chirality and tuning the steric and electronic environment of the metal center. acs.orgnih.gov

Enantioselective C-H Activation Reactions

Directly functionalizing C-H bonds is a highly atom-economical strategy, and performing this enantioselectively is a significant challenge. researchgate.netmdpi.com Chiral indenyl ligands have been instrumental in recent breakthroughs in this field, particularly in rhodium-catalyzed reactions. The development of planar chiral indenyl rhodium complexes represents a major advance for enantioselective C-H functionalization. acs.orgnih.gov

A key design principle involves creating electronic asymmetry in the ligand framework. organic-chemistry.orgacs.org By strategically placing electron-donating or withdrawing groups on the indenyl ring system, chemists can influence the trajectory of incoming substrates and control the stereochemical outcome of the C-H activation and subsequent bond-forming steps. For example, a planar chiral rhodium indenyl complex has been successfully used to catalyze the asymmetric allylic C-H amidation of unactivated olefins. organic-chemistry.orgacs.orgnih.gov This reaction delivers valuable enantioenriched allylic amides with high yields and excellent levels of regio- and enantioselectivity. nih.gov Computational studies have indicated that the C-H cleavage step is often rate-determining and where the enantioselectivity is set. acs.orgnih.gov

The table below summarizes the performance of a representative planar chiral rhodium indenyl catalyst in the allylic C-H amidation of various olefins.

| Olefin Substrate | Amide Source (Dioxazolone) | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |

|---|---|---|---|---|

| 1-Octene | Benzoyl dioxazolone | 85 | 98:2 | organic-chemistry.orgnih.gov |

| Allylbenzene | Benzoyl dioxazolone | 81 | 97:3 | organic-chemistry.orgnih.gov |

| Vinylcyclohexane | Benzoyl dioxazolone | 80 | 98:2 | organic-chemistry.orgnih.gov |

| (E)-4-Octene | Boc-dioxazolone | 72 | 98:2 | organic-chemistry.orgnih.gov |

Other Asymmetric Transformations and Ligand Design

The versatility of chiral indenyl ligands extends beyond C-H activation. The design principles used for C-H functionalization—namely the creation of a well-defined chiral pocket around the metal center through steric hindrance and electronic tuning—are applicable to a range of other asymmetric transformations. acs.orgnih.gov

One such example is the enantioselective aziridination of unactivated alkenes using a planar chiral rhodium(III) indenyl catalyst. acs.org This transformation provides access to high-value chiral aziridines, with the indenyl ligand being critical for achieving reactivity and high enantioselectivity. acs.org Other applications include the use of chiral indenyl cobalt(I) complexes in asymmetric [2+2+2] cycloaddition reactions to produce chiral triaryls and heterobiaryls. researchgate.net

The design of these ligands is a key focus of ongoing research. acs.orgemory.edu Strategies include:

Planar Chirality: Introducing substituents onto the indenyl ring system to create a chiral plane. This can be achieved through multi-step synthesis starting from chiral precursors or by resolution of racemic mixtures. acs.orgresearchgate.net

[2.2]Benzoindenophane Skeletons: Creating rigid, cage-like structures that incorporate the indenyl moiety. These ligands are readily tunable and have proven effective in asymmetric C-H activation. researchgate.net

Electronic Asymmetry: As mentioned previously, the placement of electronically distinct groups on the ligand framework is a powerful tool for inducing enantioselectivity. organic-chemistry.orgacs.org

The continued development of novel and modular synthetic routes to these sophisticated ligands is crucial for expanding their application in asymmetric catalysis and accessing new classes of chiral molecules. nih.govemory.edu

Despite a comprehensive search for scientific literature, no specific information was found regarding the catalytic applications of Potassium, 1H-inden-1-yl- for the cleavage of E-H bonds (where E = H, Si, B) or the addition of E-H bonds to unsaturated substrates.

General searches on potassium's role in catalysis revealed its common use as a promoter to enhance the activity of other metallic catalysts in various reactions. There is also literature on the catalytic activity of other alkali metal and transition metal complexes in E-H bond activation and addition reactions. Unfortunately, none of these findings were directly applicable to the specific compound and catalytic processes outlined in the request.

Due to the absence of research findings on the emerging catalytic applications of Potassium, 1H-inden-1-yl- in the specified areas, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline. Further research in this specific chemical space would be necessary to generate the kind of detailed information and data tables sought.

Vi. Computational Chemistry for Predictive Modeling and Mechanistic Understanding

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. numberanalytics.comwikipedia.org It posits that the majority of chemical interactions can be understood by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the interacting species. numberanalytics.comyoutube.com The HOMO, being the orbital with the highest energy that contains electrons, is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.com Conversely, the LUMO, the lowest energy orbital devoid of electrons, relates to the molecule's capacity to act as an electrophile or electron acceptor. youtube.com The energy and symmetry of these two orbitals are paramount in determining the feasibility and outcome of a chemical reaction. numberanalytics.com

HOMO-LUMO Energy Gap Determination

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the occupied to the unoccupied orbital. numberanalytics.com Conversely, a small gap suggests the molecule is more reactive. numberanalytics.com

For the indenyl system, which is the reactive component of Potassium, 1H-inden-1-yl-, computational and experimental studies have been performed on the closely related indenyl radical. A good agreement has been found between the experimentally measured HOMO-LUMO gap (2.60 eV) and the value calculated using Density Functional Theory (DFT) (2.86 eV). researchgate.net The energies of the HOMO and LUMO are key indicators; negative values for both E_HOMO and E_LUMO suggest that the molecule is stable. mdpi.com

| Parameter | Method | Value (eV) | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | Experimental (Cavity Ring Down Spectrometry) | 2.60 | researchgate.net |

| Calculated (DFT) | 2.86 | researchgate.net |

Ionization Potential and Electron Affinity

Ionization Potential (I) and Electron Affinity (A) are fundamental descriptors of a chemical species' reactivity that can be directly related to its frontier orbital energies.

Ionization Potential (I) is the minimum energy required to remove an electron from a neutral molecule in its ground state. researchgate.net Within the framework of Koopmans' theorem, this is approximated by the negative of the HOMO energy (I ≈ -E_HOMO). researchgate.netnih.gov A lower ionization potential indicates that the molecule is a better electron donor.

Electron Affinity (A) is the energy released when an electron is added to a neutral molecule. youtube.com It is approximated by the negative of the LUMO energy (A ≈ -E_LUMO). researchgate.netnih.gov A higher electron affinity suggests the molecule is a better electron acceptor.

For Potassium, 1H-inden-1-yl-, the relevant ionization process involves the removal of an electron from the HOMO of the indenyl anion. The electron affinity of the potassium cation (K⁺) is numerically equivalent to the ionization potential of the potassium atom (K). doubtnut.com

Global Reactivity Parameters (GRPs)

Electronegativity and Chemical Potential

Electronegativity (χ) is a measure of an atom or molecule's ability to attract electrons. It is defined as the average of the ionization potential and electron affinity. libretexts.org

χ = (I + A) / 2 ≈ - (E_HOMO + E_LUMO) / 2

Chemical Potential (μ) is conceptually the negative of electronegativity and represents the "escaping tendency" of electrons from a system. nih.gov A stable, non-reactive compound is characterized by a negative chemical potential, indicating it will not spontaneously decompose. researchgate.net

μ = -χ = - (I + A) / 2 ≈ (E_HOMO + E_LUMO) / 2

Chemical Hardness and Softness

Chemical Hardness (η) quantifies the resistance of a species to change its electron distribution or undergo deformation. ias.ac.in It is calculated as half the difference between the ionization potential and electron affinity. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. libretexts.orgias.ac.in

η = (I - A) / 2 ≈ (E_LUMO - E_HOMO) / 2

Chemical Softness (S or σ) is the reciprocal of chemical hardness (S = 1/η) and measures the polarizability of a molecule. ias.ac.inmdpi.com A higher softness value indicates greater reactivity. nih.govresearchgate.net

Electrophilicity and Nucleophilicity Indices

Electrophilicity Index (ω) measures the ability of a species to accept electrons. It quantifies the stabilization in energy when the system acquires an additional electronic charge from the environment. nih.gov It is defined as:

ω = μ² / 2η

Nucleophilicity Index (N) is a measure of a molecule's electron-donating capability. nih.gov While several definitions exist, it is often considered in relation to the HOMO energy or as the inverse of the electrophilicity index for a series of related nucleophiles. nih.gov A good nucleophile is characterized by a low ionization potential. mdpi.com

| Global Reactivity Parameter | Formula based on I and A | Formula based on E_HOMO and E_LUMO |

|---|---|---|

| Electronegativity (χ) | (I + A) / 2 | - (E_HOMO + E_LUMO) / 2 |

| Chemical Potential (μ) | - (I + A) / 2 | (E_HOMO + E_LUMO) / 2 |

| Chemical Hardness (η) | (I - A) / 2 | (E_LUMO - E_HOMO) / 2 |

| Chemical Softness (S) | 1 / η | 2 / (E_LUMO - E_HOMO) |

| Electrophilicity Index (ω) | μ² / 2η | (E_HOMO + E_LUMO)² / (4 * (E_LUMO - E_HOMO)) |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals (MOs) from a quantum chemical calculation into localized orbitals that align with classical Lewis structures, such as 2-center bonds and 1-center lone pairs. wikipedia.orgq-chem.com This transformation allows for a quantitative description of electron density distribution and the delocalization effects that deviate from an idealized Lewis structure. wikipedia.orgresearchgate.net

In the context of the indenide anion in potassium indenide, NBO analysis is crucial for understanding the nature of its aromaticity and the delocalization of the negative charge. The analysis partitions the wave function into contributions from localized bonds (Lewis-type NBOs) and delocalizing interactions into empty, non-Lewis orbitals (acceptor NBOs), typically antibonding (BD) or Rydberg (RY) orbitals. wisc.edu

The key insights from an NBO analysis on the indenide anion would involve:

Charge Distribution: Calculation of natural atomic charges, which would reveal how the negative charge is distributed across the nine carbon atoms of the indenyl ring system. This provides a more chemically intuitive picture than other population analysis methods. researchgate.net

Bonding Description: Identification of the σ and π bonds within the five- and six-membered rings. The analysis would confirm the presence of a delocalized π-system, characteristic of its aromatic nature.

Hyperconjugation and Delocalization: The most significant part of the NBO analysis is the examination of donor-acceptor interactions, quantified by second-order perturbation theory. youtube.com This reveals the stabilization energy (E²) associated with the delocalization of electron density from occupied Lewis-type orbitals (donors, such as π-bonds) to unoccupied non-Lewis-type orbitals (acceptors, such as π* antibonds). For the indenide anion, strong π -> π* interactions within the ring system are expected, quantitatively confirming the extensive electron delocalization that leads to its stability. nih.govnih.gov

An illustrative NBO analysis would likely show significant delocalization from the π-orbitals of the five-membered ring into the antibonding orbitals of the fused benzene (B151609) ring, and vice-versa, highlighting the unified aromatic system.

Table 1: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions for the Indenide Anion This table is a hypothetical representation based on the principles of NBO analysis for aromatic anions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| π (C1-C2) | π* (C3-C3a) | > 15 | Vicinal π-delocalization |

| π (C4-C5) | π* (C6-C7) | > 15 | Vicinal π-delocalization |

| π (C7a-C1) | π* (C2-C3) | > 15 | Vicinal π-delocalization |

| LP (Anion) | π* (Ring System) | High | Charge delocalization |

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting spectroscopic data, which aids in the interpretation of experimental spectra and the structural elucidation of unknown compounds. bohrium.comgithub.io

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure determination. Computational prediction of NMR chemical shifts (δ) has become a reliable tool to assist in spectral assignment. d-nb.infonih.govresearchgate.net The standard method involves geometry optimization of the molecule followed by a chemical shielding calculation using the Gauge-Independent Atomic Orbital (GIAO) method, often with Density Functional Theory (DFT) functionals like B3LYP or M06-2X. researchgate.netmdpi.com

For potassium indenide, calculations would be performed on the indenide anion, with the potassium cation often modeled either implicitly (as a background charge) or explicitly. The predicted isotropic shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory. researchgate.net